molecular formula C17H15N5O4 B5571707 N-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B5571707
M. Wt: 353.33 g/mol
InChI Key: HXLRVYVYGUBEHG-AWQFTUOYSA-N
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Description

N-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine is a synthetic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves the condensation of 3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde with 4-amino-1,2,4-triazole. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can form stable complexes with transition metals, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can inhibit enzyme activity. The triazole ring can also interact with various biological pathways, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrobenzyl and triazole moieties allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(E)-1-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4/c1-25-17-8-14(9-20-21-11-18-19-12-21)4-7-16(17)26-10-13-2-5-15(6-3-13)22(23)24/h2-9,11-12H,10H2,1H3/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLRVYVYGUBEHG-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=NN=C2)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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